![molecular formula C8H14O2 B092805 1,4-ジオキサスピロ[4.5]デカン CAS No. 177-10-6](/img/structure/B92805.png)
1,4-ジオキサスピロ[4.5]デカン
概要
説明
1,4-Dioxaspiro[4.5]decane is an organic compound with the molecular formula C₈H₁₄O₂. It is also known by other names such as cyclohexanone ethylene acetal and cyclohexanone ethylene ketal . This compound is characterized by a spirocyclic structure, where a dioxolane ring is fused to a cyclohexane ring. The unique spiro configuration imparts distinct chemical properties to the compound.
科学的研究の応用
1,4-Dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry:
- It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and ketals .
Biology and Medicine:
- The compound is explored for its potential use in drug design and development due to its unique structural properties.
Industry:
作用機序
Target of Action
The primary targets of 1,4-Dioxaspiro[4It has been used in the preparation of various therapeutic agents, suggesting that its targets may vary depending on the specific derivative or application .
Mode of Action
The mode of action of 1,4-Dioxaspiro[4As a building block in chemical synthesis, it likely interacts with its targets through the formation of covalent bonds during the synthesis of larger molecules .
Biochemical Pathways
The specific biochemical pathways affected by 1,4-Dioxaspiro[4It has been used in the synthesis of arylcyclohexanones analgesics, metalloproteinase inhibitors, and benzimidazole derivatives . These compounds can modulate various biochemical pathways, suggesting that 1,4-Dioxaspiro[4.5]decane may indirectly influence these pathways through its derivatives.
Result of Action
The molecular and cellular effects of 1,4-Dioxaspiro[4Its derivatives have been used as therapeutic agents, suggesting that it may have indirect effects on cellular function .
準備方法
1,4-Dioxaspiro[4.5]decane can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like benzene under reflux conditions. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation .
Synthetic Route:
- Cyclohexanone (118 g, 1.20 moles) is mixed with ethylene glycol (82 g, 1.32 moles) and p-toluenesulfonic acid (0.05 g) in benzene (250 ml).
- The mixture is refluxed with a water separator until the theoretical amount of water (21.6 ml) is collected.
- The reaction mixture is cooled, extracted with sodium hydroxide solution and water, dried over potassium carbonate, and distilled to obtain 1,4-Dioxaspiro[4.5]decane as a colorless liquid .
化学反応の分析
1,4-Dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction:
- Reduction of 1,4-Dioxaspiro[4.5]decane can be achieved using lithium aluminum hydride to yield alcohol derivatives.
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the dioxolane ring can be opened or modified using nucleophiles like amines or halides.
Aminocarbonylation:
類似化合物との比較
1,4-Dioxaspiro[4.5]decane can be compared with other spirocyclic compounds such as:
1,6-Dioxaspiro[4.5]decane: Similar structure but with a different ring size, leading to different chemical properties.
Cyclohexanone ethylene ketal: Another name for 1,4-Dioxaspiro[4.5]decane, highlighting its ketal nature.
2,2-Pentamethylene-1,3-dioxolane: A related compound with a different ring configuration.
The uniqueness of 1,4-Dioxaspiro[4.5]decane lies in its specific spirocyclic structure, which imparts distinct reactivity and stability compared to other similar compounds.
特性
IUPAC Name |
1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-4-8(5-3-1)9-6-7-10-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGPRZYZKBQPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170234 | |
| Record name | 1,4-Dioxaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177-10-6 | |
| Record name | 1,4-Dioxaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxaspiro(4.5)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxaspiro[4.5]decane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dioxaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-pentamethylene-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dioxaspiro(4.5)decane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY2BN9VJ8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
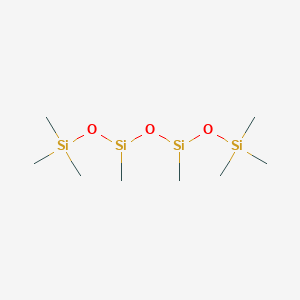

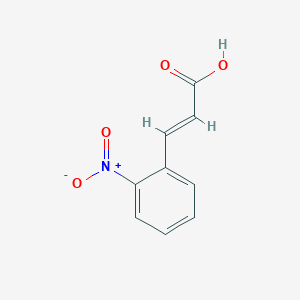
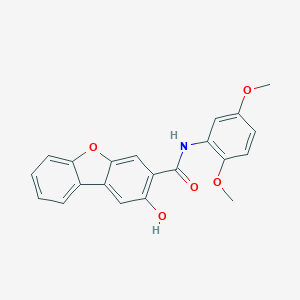
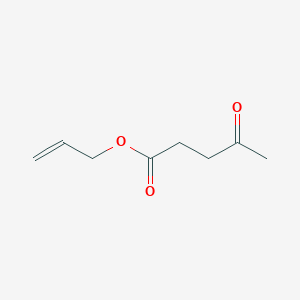
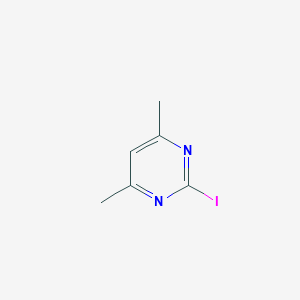

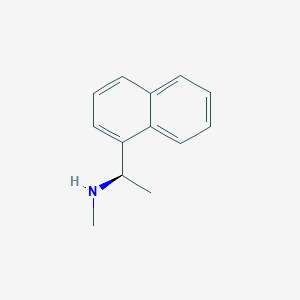
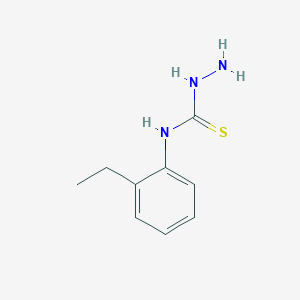


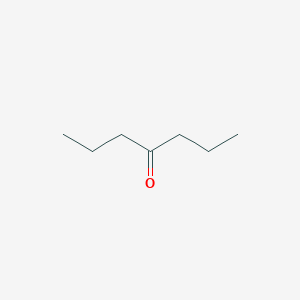

![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)
